(2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride
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Overview
Description
(2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique piperazine ring structure, which is substituted with phenyl and propan-2-yl groups, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the piperazine ring. The phenyl and propan-2-yl groups are introduced through selective substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
(2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways or receptors.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which (2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: This compound shares a similar phenyl group but differs in its bromine substituents and overall structure.
3-Amino-2-hydroxy-3-phenylpropanoic acid derivatives: These compounds have similar phenyl and amino groups but differ in their hydroxyl and carboxylic acid functionalities.
Uniqueness
What sets (2S,3R)-5-Oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride apart is its unique piperazine ring structure with specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(2S,3R)-5-oxo-3-phenyl-4-propan-2-ylpiperazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-9(2)16-11(17)8-15-12(14(18)19)13(16)10-6-4-3-5-7-10;/h3-7,9,12-13,15H,8H2,1-2H3,(H,18,19);1H/t12-,13+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEAIHMBUFXSMA-JHEYCYPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(C(NCC1=O)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1[C@@H]([C@H](NCC1=O)C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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